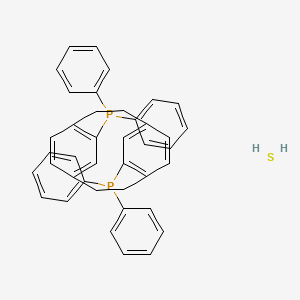

Phanephos sulfanylidene

Description

Phanephos sulfanylidene, systematically named pentan-2-yl-diphenyl-sulfanylidene-λ⁵-phosphane (CAS: 66004-03-3), is a specialized organophosphorus compound characterized by a λ⁵-phosphorus center bonded to a sulfanylidene (S) group, a pentan-2-yl substituent, and two phenyl groups .

Properties

IUPAC Name |

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H34P2.H2S/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;/h1-22,25-26,29-30H,23-24,27-28H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHYKXQAHTZXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36P2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phanephos sulfanylidene typically involves multiple steps. One common method includes the reaction of diphenylphosphine with a tricyclic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Phanephos sulfanylidene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.

Biology

In biological research, it is used to study the interactions between phosphine ligands and biological molecules. Its ability to form stable complexes makes it a valuable tool in bioinorganic chemistry.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form complexes with metals can be utilized to deliver therapeutic agents to specific targets in the body.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of Phanephos sulfanylidene involves its ability to form stable complexes with metals. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The pathways involved often include coordination to metal centers, which can alter the electronic properties of the target molecules and influence their reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phanephos sulfanylidene belongs to a family of phosphorus-based ligands and catalysts. Below, it is compared to structurally or functionally analogous compounds:

Structural and Electronic Comparisons

| Compound | Key Substituents | Donor Atoms | Electronic Profile | Steric Bulk | Common Applications | |

|---|---|---|---|---|---|---|

| This compound | Pentan-2-yl, 2 Ph, S | P, S | Electron-withdrawing (S) | High (branched alkyl) | Catalysis, ligand design | |

| Phanephos | Cyclohexyl, 2 Ph | P | Neutral | Moderate (cyclohexyl) | Asymmetric hydrogenation | 1 |

| BINAP | 2 Naphthyl groups | P | π-Accepting | High (rigid naphthyl) | Asymmetric synthesis | 2 |

| Xantphos | Xanthene backbone | P | Neutral | Moderate (flexible backbone) | Cross-coupling reactions | 3 |

Key Differences

- Steric Environment : The pentan-2-yl group provides greater steric hindrance than cyclohexyl (Phanephos) or naphthyl (BINAP), which may influence substrate selectivity in catalysis.

- Applications : While Phanephos and BINAP are well-established in asymmetric catalysis, this compound’s sulfur moiety could enable unique reactivity in sulfur-tolerant catalytic systems or metal-sulfur bond formation .

Q & A

Basic Question: What are the established synthetic routes for Phanephos sulfanylidene, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:

this compound synthesis typically involves ligand modification of the parent Phanephos compound, introducing sulfanylidene groups via nucleophilic substitution or oxidative addition. Key steps include:

- Purification : Column chromatography under inert atmospheres to prevent oxidation.

- Characterization :

- Validation : Replicate synthesis under controlled conditions to ensure reproducibility .

Basic Question: What safety protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

While specific hazard data for this compound is limited, general protocols for organosulfur compounds apply:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Emergency Measures :

- Inhalation : Immediate removal to fresh air; seek medical attention if respiratory distress occurs.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Documentation : Maintain safety logs aligned with OSHA GHS standards, even if classification data is absent .

Advanced Question: How can computational modeling be integrated with experimental data to elucidate the catalytic mechanisms of this compound in asymmetric synthesis?

Methodological Answer:

A hybrid computational-experimental framework is recommended:

Density Functional Theory (DFT) : Model transition states and ligand-substrate interactions to predict enantioselectivity.

Kinetic Studies : Compare computed activation energies with experimental rate data (e.g., via Eyring plots).

Validation :

- Use NMR Titration to assess binding constants.

- Correlate DFT-predicted enantiomeric excess (ee) with HPLC or chiral GC results.

Limitations : Address discrepancies by refining solvent effects or entropy contributions in simulations .

Advanced Question: What strategies are effective in resolving contradictory data regarding the reactivity of this compound under varying experimental conditions?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen). Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity).

- Controlled Replicates : Repeat reactions with rigorous exclusion of air/moisture (Schlenk techniques).

- Cross-Validation :

- Compare results with analogous ligands (e.g., BINAP sulfanylidene) to identify ligand-specific trends.

- Apply Arrhenius Analysis to distinguish kinetic vs. thermodynamic control.

- Peer Review : Submit findings for pre-publication feedback to identify overlooked biases .

Basic Question: How should researchers structure a literature review to identify gaps in this compound applications?

Methodological Answer:

- Framework : Use PICO (Population: catalyst systems; Intervention: this compound; Comparison: other chiral ligands; Outcome: reaction efficiency/ee).

- Search Strategy :

- Databases: SciFinder, Reaxys, PubMed.

- Keywords: "asymmetric catalysis," "sulfur ligands," "transition metal complexes."

- Gap Analysis : Tabulate reported substrates, yields, and conditions to highlight understudied areas (e.g., C-H activation).

- Ethical Synthesis : Exclude non-peer-reviewed sources (e.g., patents, commercial sites) .

Advanced Question: What methodologies are recommended for assessing the environmental toxicity of this compound derivatives?

Methodological Answer:

- Tiered Testing :

- In Silico : Predict ecotoxicity using QSAR models (e.g., ECOSAR).

- In Vitro : Use Daphnia magna acute toxicity assays for aquatic impact.

- In Vivo : Rodent studies for bioaccumulation potential (OECD Guideline 305).

- Class Extrapolation : Leverage data from perfluorinated sulfonic acids (e.g., bioaccumulation factors) with caution due to structural differences .

Basic Question: What are the best practices for documenting and presenting this compound research findings?

Methodological Answer:

- Sections : Follow IMRaD (Introduction, Methods, Results, Discussion) with subheadings for clarity.

- Data Inclusion :

- Raw Data : Appendices for spectra/chromatograms.

- Processed Data : Tables with error margins (e.g., ±SD for ee values).

- Visual Cues : Use color-coded graphs for enantiomers; annotate NMR peaks with δ-values.

- Reproducibility : Detail glovebox parameters, solvent drying methods, and catalyst loading .

Advanced Question: How can researchers design follow-up studies to address unanswered questions from initial this compound experiments?

Methodological Answer:

- Hypothesis Refinement : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize questions.

- Techniques :

- Isotopic Labeling : Track sulfur migration pathways via ³⁴S NMR.

- High-Throughput Screening : Test ligand variants under 96-well plate conditions.

- Collaboration : Engage computational chemists for mechanistic insights or material scientists for ligand immobilization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.